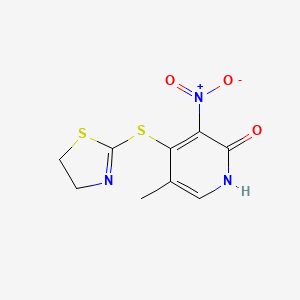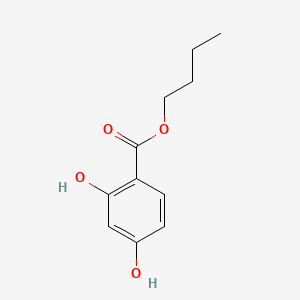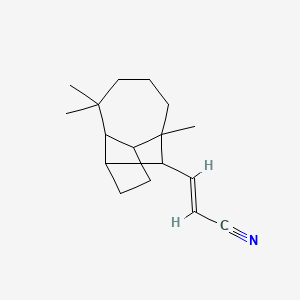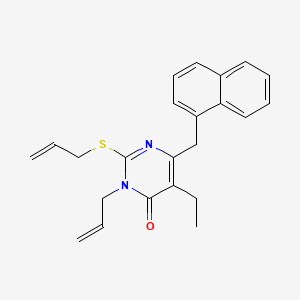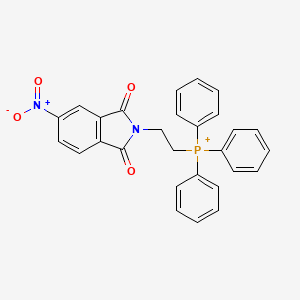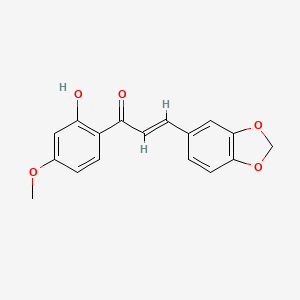![molecular formula C28H38O2 B12687438 6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] CAS No. 93892-45-6](/img/structure/B12687438.png)
6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is a synthetic organic compound with the molecular formula C28H38O2 It is characterized by the presence of two cyclopentyl groups and a methylpropylidene bridge connecting two cresol units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] typically involves the condensation of 4-cyclopentyl-M-cresol with 2-methylpropylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but with different substituents.
Bisphenol F: Another bisphenol compound with distinct properties.
Bisphenol S: Known for its use as a substitute for Bisphenol A.
Uniqueness
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is unique due to its specific structural features, such as the cyclopentyl groups and the methylpropylidene bridge. These features confer distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
93892-45-6 |
|---|---|
Formule moléculaire |
C28H38O2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
4-cyclopentyl-2-[1-(5-cyclopentyl-2-hydroxy-4-methylphenyl)-2-methylpropyl]-5-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)28(24-15-22(18(3)13-26(24)29)20-9-5-6-10-20)25-16-23(19(4)14-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3 |
Clé InChI |
FNKPWXLHDCAGEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2CCCC2)C(C3=C(C=C(C(=C3)C4CCCC4)C)O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
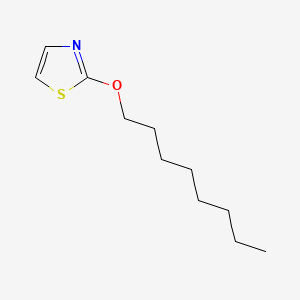
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)


